![molecular formula C13H23NO5 B6181651 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid CAS No. 2613384-57-7](/img/new.no-structure.jpg)
4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid is a synthetic organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound is notable for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and carbonyl compounds.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient synthesis and the application of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific nucleophile used .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group provides stability to the amine functionality during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine . This allows for the sequential modification of the molecule, facilitating the synthesis of complex structures.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyloxycarbonyl-protected amines: Similar to the title compound, these are used to protect amine functionalities during organic synthesis.
Uniqueness
4-[(tert-butoxy)carbonyl]-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it a valuable intermediate in the synthesis of specialized molecules .
Properties
CAS No. |
2613384-57-7 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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